Palonosetron 8-Hydroxy 1-Carboxamide
CAS No.:
Cat. No.: VC18016375
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24N2O2 |
---|---|
Molecular Weight | 300.4 g/mol |
IUPAC Name | N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
Standard InChI | InChI=1S/C18H24N2O2/c21-16-6-2-4-13-3-1-5-14(17(13)16)18(22)19-15-11-20-9-7-12(15)8-10-20/h1,3,5,12,15-16,21H,2,4,6-11H2,(H,19,22)/t15-,16?/m1/s1 |
Standard InChI Key | JFJFGAXBBDZTEE-AAFJCEBUSA-N |
Isomeric SMILES | C1CC(C2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4)O |
Canonical SMILES | C1CC(C2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4)O |
Introduction
Structural Characteristics and Chemical Identity
Palonosetron 8-Hydroxy 1-Carboxamide belongs to the benzisoquinoline class of compounds, distinguished by its fused bicyclic aromatic system and a quinuclidine moiety. The molecular formula C₁₈H₂₄N₂O₂ corresponds to a molecular weight of 300.4 g/mol, with systematic IUPAC nomenclature designating it as (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-8-hydroxy-1-carboxamide-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline . Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₂O₂ |
Molecular Weight | 300.4 g/mol |
CAS Registry Number | 1227162-74-4 |
PubChem CID | 58420448 |
Stereochemistry | Chiral centers at 3a and 3 positions |
The compound’s 2D structure reveals a hydroxy group (-OH) at the eighth carbon and a carboxamide (-CONH₂) substitution at the first position, altering electronic distribution and hydrogen-bonding capacity compared to palonosetron . These modifications likely influence its solubility and metabolic stability, though experimental data remain limited.
Synthesis and Metabolic Pathways
Metabolic Considerations
Parameter | Condition |
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Column | C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm) |
Mobile Phase | Acetonitrile: ammonium acetate buffer (pH 4.5) |
Flow Rate | 1.0 mL/min |
Detection | UV at 240 nm; MS/MS (m/z 301.2 → 227.1) |
These methods ensure sensitivity down to 0.05% impurity levels, complying with International Council for Harmonisation (ICH) Q3A/B guidelines .
Stability and Degradation
Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are essential to assess the compound’s stability. Preliminary data suggest susceptibility to oxidation at the hydroxy group, necessitating inert packaging and antioxidant additives in formulations .
Pharmacological and Toxicological Profile
Receptor Binding Affinity
Palonosetron’s efficacy stems from its high-affinity antagonism of 5-HT₃ receptors (Ki = 0.06 nM). Computational docking studies predict that the 8-hydroxy and carboxamide substitutions in Palonosetron 8-Hydroxy 1-Carboxamide may reduce binding affinity due to steric hindrance and altered hydrogen-bonding networks . Experimental validation via radioligand displacement assays is warranted.
Toxicity Data
Regulatory and Compliance Considerations
The U.S. Food and Drug Administration (FDA) mandates strict control over palonosetron-related impurities, including Palonosetron 8-Hydroxy 1-Carboxamide, to ensure drug safety. Key requirements include:
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Identification Threshold: 0.1% of the active pharmaceutical ingredient (API) .
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Qualification Threshold: Toxicological studies for impurities exceeding 0.15% .
Regulatory filings for palonosetron products must include batch-specific impurity profiles, validated analytical methods, and stability data .
Future Research Directions
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Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) properties.
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In Vitro Activity Screening: Assess 5-HT₃ receptor antagonism and off-target effects.
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Synthetic Optimization: Develop stereoselective routes to improve yield and purity.
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Regulatory Harmonization: Establish global standards for impurity limits and testing protocols.
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